molecular formula C21H19N3O B2871116 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone CAS No. 1797184-03-2

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone

Cat. No.: B2871116
CAS No.: 1797184-03-2
M. Wt: 329.403
InChI Key: DCWPUDJJRZUYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone typically involves the condensation of a 2-aryl-substituted acrylate with a 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrido[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often use reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield unsaturated pyrido[4,3-d]pyrimidine derivatives, while reduction can produce dihydropyrido[4,3-d]pyrimidine compounds .

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone has several scientific research applications:

Biological Activity

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 1797183-52-8

Biological Activity Overview

The compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-microbial research. Its structural features contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit promising anticancer properties. A study assessed the compound's effects on cancer cell lines, revealing significant inhibition of cell proliferation and migration.

  • Case Study : In vitro tests demonstrated that the compound inhibited the growth of A431 vulvar epidermal carcinoma cells with an IC50_{50} value in the low micromolar range. These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative analysis with similar structures showed that it possesses substantial antibacterial activity.

Compound NameStructure SimilarityBiological Activity
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateSimilar pyrido structureAntimicrobial
2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-oneSimilar core structureAntibacterial
5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyrido[2,3-d]pyrimidine derivativesRelated pyrimidine derivativesPotential anticancer activity

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis and cell division.
  • Interaction with Receptors : It has been suggested that this compound can interact with specific receptors involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies indicate that the compound may promote apoptosis in cancer cells through mitochondrial pathways.

Research Findings

A comprehensive study involving molecular docking simulations revealed that the compound binds effectively to target proteins associated with cancer and microbial infections. The binding affinity was assessed using computational methods which predicted a strong interaction with dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis in both humans and pathogens like Plasmodium falciparum.

In Vitro Studies

In vitro experiments conducted on various cell lines demonstrated:

  • IC50_{50} values ranging from 0.4 to 28 μM against P. falciparum indicating potential as an antimalarial agent.
  • Significant cytotoxicity against human cancer cell lines such as A431 and others.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-diphenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-21(24-12-11-19-18(14-24)13-22-15-23-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWPUDJJRZUYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.